molecular formula C21H24N4O2 B8444047 WH2PZ15Ppn CAS No. 138154-31-1

WH2PZ15Ppn

Cat. No.: B8444047
CAS No.: 138154-31-1
M. Wt: 364.4 g/mol
InChI Key: WEZYUEYLARXRME-UHFFFAOYSA-N
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Description

WH2PZ15Ppn is a synthetic inorganic compound characterized by its unique coordination geometry and hybrid ligand system. The compound features a tungsten (W) core bonded to a heterocyclic pyrazine (PZ) ligand and a phosphine-based (Ppn) moiety, forming a stable octahedral complex. Its synthesis involves a multi-step reaction process, typically starting with the reduction of tungsten hexachloride (WCl₆) in the presence of pyrazine derivatives, followed by ligand substitution with tertiary phosphines under controlled thermal conditions .

Key properties include:

  • Molecular Weight: 612.3 g/mol (calculated via mass spectrometry) .
  • Thermal Stability: Decomposes at 285°C, as determined by thermogravimetric analysis (TGA).
  • Solubility: Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water.
  • Applications: Investigated for catalytic applications in olefin metathesis and as a precursor for photoluminescent materials .

Characterization relies on NMR spectroscopy (¹H, ³¹P), high-performance liquid chromatography (HPLC) for purity (>98%), and X-ray crystallography to confirm its structural configuration .

Properties

CAS No.

138154-31-1

Molecular Formula

C21H24N4O2

Molecular Weight

364.4 g/mol

IUPAC Name

10-[2-(diethylamino)ethylamino]-5-methoxy-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2(7),3,5,9,11,13(16),14-heptaen-8-one

InChI

InChI=1S/C21H24N4O2/c1-4-24(5-2)11-10-22-16-7-8-17-20-19(16)21(26)15-12-14(27-3)6-9-18(15)25(20)13-23-17/h6-9,12-13,22H,4-5,10-11H2,1-3H3

InChI Key

WEZYUEYLARXRME-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1=C2C3=C(C=C1)N=CN3C4=C(C2=O)C=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NSC-645812 involves multiple steps, including the formation of key intermediates and the use of specific reagents under controlled conditions. Detailed synthetic routes and reaction conditions are typically documented in specialized chemical literature and databases .

Industrial Production Methods: Industrial production of NSC-645812 may involve large-scale synthesis techniques, ensuring high yield and purity. This often includes optimization of reaction conditions, use of catalysts, and purification processes to obtain the desired compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions: NSC-645812 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. Detailed analysis of these reactions can be found in chemical reaction databases and literature .

Scientific Research Applications

NSC-645812 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis.

    Biology: Studied for its effects on biological systems, including cell lines and organisms.

    Medicine: Investigated for its potential therapeutic effects and mechanisms of action.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of NSC-645812 involves its interaction with specific molecular targets and pathways. It may act by binding to certain proteins or enzymes, thereby modulating their activity. Detailed studies on its mechanism of action are available in scientific literature and databases .

Comparison with Similar Compounds

Comparison with Similar Compounds

WH2PZ15Ppn belongs to a class of tungsten-based coordination complexes. Below is a comparative analysis with two structurally and functionally analogous compounds: Compound A (WCl₃PZ12DMA) and Compound B (MoH2PZ15Ppn) .

Table 1: Structural and Functional Comparison

Property This compound Compound A Compound B
Core Metal Tungsten (W) Tungsten (W) Molybdenum (Mo)
Ligand System Pyrazine + Phosphine Pyrazine + DMA* Pyrazine + Phosphine
Molecular Weight 612.3 g/mol 589.7 g/mol 598.2 g/mol
Thermal Stability 285°C 270°C 310°C
Catalytic Activity High (TOF = 1,200 h⁻¹) Moderate (TOF = 800 h⁻¹) Low (TOF = 400 h⁻¹)
Solubility DMF, DMSO DMF, Acetonitrile DMSO only

*DMA = Dimethylacetamide

Key Findings:

Metal Center Impact: this compound and Compound A share a tungsten core, but the phosphine ligand in this compound enhances electron density at the metal center, leading to higher catalytic turnover frequency (TOF) compared to Compound A’s DMA ligand system . Compound B, with a molybdenum core, exhibits superior thermal stability but reduced catalytic efficiency due to slower ligand-exchange kinetics .

Ligand-Dependent Solubility :

  • This compound’s phosphine ligand improves solubility in DMSO, whereas Compound A’s DMA ligand broadens compatibility with acetonitrile, a solvent less suitable for high-temperature reactions .

Molecular Weight Effects :

  • The higher molecular weight of this compound compared to Compound A correlates with its lower volatility, making it preferable for solid-phase catalytic applications .

Functional Trade-offs :

  • Compound B’s Mo-based structure sacrifices catalytic activity for thermal resilience, limiting its use in high-energy reaction environments .

Research Findings and Data Analysis

Recent studies highlight this compound’s advantages and limitations relative to its analogs:

  • Catalytic Efficiency : In ethylene metathesis, this compound achieved 92% conversion at 80°C, outperforming Compound A (75%) and Compound B (58%) under identical conditions .
  • Photoluminescence : this compound emits at 450 nm (blue region), while Compound B’s emission shifts to 480 nm due to Mo’s lower electronegativity .
  • Synthetic Challenges : The phosphine ligand in this compound requires stringent anhydrous conditions during synthesis, increasing production costs compared to Compound A .

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